molecular formula C6H12 B1348261 cis-2-Hexene CAS No. 7688-21-3

cis-2-Hexene

Cat. No. B1348261
CAS RN: 7688-21-3
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HYXAFXHYSA-N
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Description

cis-2-Hexene is an organic compound that is a geometric isomer of hexene. It is characterized by the presence of a double bond between the second and third carbon atoms in the chain, with the two hydrogen atoms on the same side of the double bond, which is the defining feature of the "cis" configuration.

Synthesis Analysis

The synthesis of cis-2-Hexene can be achieved through the isomerization of 1-hexene. This process can be catalyzed by various catalysts such as H-ZSM-5 zeolite, which has been shown to produce cis- and trans-2-hexene as principal products through double bond shift, cis-trans isomerization, and other processes . Another method involves the use of sulfated mesoporous Ta oxides, which can convert 1-hexene to trans/cis-2-isomers efficiently . Additionally, a diastereoselective synthesis method has been developed for cis-3-hexene-1,6-diols, which involves hydroboration of a terminal alkyne and transmetalation to zinc to give a divinylzinc intermediate that can be further processed to produce diols with a cis double bond .

Molecular Structure Analysis

The molecular structure of cis-2-Hexene is characterized by the cis configuration of the double bond. Studies on related molecules, such as cis- and trans-3-chloro-bicyclo[3,1,0]-hexane, have been conducted using methods like gas electron diffraction and molecular mechanics calculations to understand their conformational mixtures and molecular structures .

Chemical Reactions Analysis

cis-2-Hexene can undergo various chemical reactions, including photolysis. For instance, cis-hexene-2 has been photolyzed using specific radiation, leading to cis-trans isomerization and cleavage reactions . The isomerization reactions of 1-hexene to produce cis-2-hexene involve active sites on catalysts that can be affected by factors such as hydration and the presence of different ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Hexene are influenced by its molecular structure. The presence of the double bond and its cis configuration affect the compound's reactivity and interactions with other molecules. For example, the molar ratio of cis/trans 2-hexene isomers can be explained by the presence of two types of active sites in the isomerization reaction on cracking catalysts . The confinement effects in the isomerization process also play a role, as seen in the variation of the molar ratio of trans/cis-2-hexene isomers with pore size in mesoporous Ta oxides .

Scientific Research Applications

Catalytic Isomerization

cis-2-Hexene has been a subject of interest in the field of catalytic isomerization. The isomerization of 1-hexene to cis-2-hexene isomers has been demonstrated over sulfated mesoporous Ta oxides, showcasing a significant conversion rate and selectivity. The selectivity towards the trans-isomer of cis-2-hexene has been notably high in certain catalysts, indicating the potential for controlled isomerization processes (Rao, Kang, & Antonelli, 2008).

Stereoselective Hydrogenation

The stereoselective hydrogenation of 2-hexyne to cis-2-hexene using a Pd/SiO2 catalyst modified with an ionic liquid has been reported. This catalyst has shown remarkable performance, outperforming traditional toxic catalysts and offering an excellent yield towards cis-2-hexene, emphasizing its potential for cleaner and more efficient hydrogenation processes (Schwab, Weidler, Lucas, & Claus, 2014).

Flavor Compound Synthesis

cis-3-Hexen-1-yl acetate, a flavor compound, is synthesized via transesterification from cis-3-hexen-1-yl and ethyl acetate over solid base KOH/γ-Al2O3 catalysts. This synthesis is critical for producing significant green note flavors used widely in the food and cosmetic industries, highlighting the relevance of cis-2-hexene derivatives in flavor chemistry (Xiaoshuan et al., 2013).

Stereoselectivity in Epoxidation

Studies have been conducted to understand the stereoselectivity of cis/trans-2-hexene epoxidation. The research focuses on the mechanism of stereoselectivity using computational methods and highlights the importance of microstructure in the active centers of catalysts, paving the way for designing more effective catalysts for selective epoxidation processes (Li, Yan, Zhu, Wang, & Zhou, 2018).

Fuel Synthesis

cis-2-Hexene has also been explored in the synthesis of renewable jet and diesel fuels. An efficient method involving the selective dimerization of renewable feedstock, like 2-ethyl-1-hexene, to form complex mixtures of hydrocarbons, is a significant step toward sustainable fuel production. The research focuses on optimizing this process through the activity of various catalysts, highlighting the potential of cis-2-hexene derivatives in future fuel technology (Harvey & Quintana, 2010).

Safety And Hazards

Cis-2-Hexene is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and proper storage is recommended .

Future Directions

Cis-2-Hexene has potential applications in the production of fine chemicals or pharmaceuticals . The development of catalysts that can produce cis-2-Hexene with high yield and prevent over-hydrogenation and isomerization is of great interest .

properties

IUPAC Name

(Z)-hex-2-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3-
Source PubChem
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InChI Key

RYPKRALMXUUNKS-HYXAFXHYSA-N
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Canonical SMILES

CCCC=CC
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Isomeric SMILES

CCC/C=C\C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID801015840
Record name (2Z)-2-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name cis-2-Hexene
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Vapor Pressure

150.0 [mmHg]
Record name cis-2-Hexene
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Product Name

cis-2-Hexene

CAS RN

7688-21-3
Record name cis-2-Hexene
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Record name 2-Hexene, (2Z)-
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Record name cis-2-Hexene
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Record name (2Z)-2-Hexene
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Record name (Z)-hex-2-ene
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Synthesis routes and methods

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.
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polyethylene glycol 400
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Hexene
Reactant of Route 2
cis-2-Hexene
Reactant of Route 3
cis-2-Hexene
Reactant of Route 4
cis-2-Hexene
Reactant of Route 5
cis-2-Hexene
Reactant of Route 6
cis-2-Hexene

Citations

For This Compound
1,460
Citations
YF LI, JQ ZHU, H LIU, P HE, P WANG… - Acta Physico-Chimica …, 2011 - ingentaconnect.com
… -bond isomerization reaction of 1-hexene to cis-2-hexene on the surface of ZSM-5 zeolite … the zeolite active site and yields physisorbed cis-2-hexene. The proposed reaction pathway …
Number of citations: 4 www.ingentaconnect.com
ML Kirova, DB Dahl, WG Lloyd - Journal of molecular catalysis, 1994 - Elsevier
… l-Hexene, cis-2-hexene and trans-2-hexene all oxidize at the same rate at 30C to yield 60-62% 2-hexanone along with 3-hexanone and hexanal, trans-3-Hexene reacts similarly, with …
Number of citations: 6 www.sciencedirect.com
B Modhera, M Chakraborty, PA Parikh, HC Bajaj - Catalysis letters, 2009 - Springer
… Major products observed in this work were cis-2-hexene, trans-2-hexene and 3-hexene. … No steric hindrance to the formation/diffusion of cis-2-hexene prevailed and cis-/trans-2-hexene …
Number of citations: 14 link.springer.com
M Li, X Yan, M Zhu, M Wang, D Zhou - Catalysis Science & Technology, 2018 - pubs.rsc.org
… cis-2-Hexene had a lower activation energy barrier than trans… ; the ratio of the rate constant of the cis-2-hexene to trans-2-hexene … At the transition state, cis-2-hexene is forced to adopt a …
Number of citations: 8 pubs.rsc.org
B Fontal, A Anzelotti, M Reyes, F Bellandi, T Suarez - Catalysis letters, 1999 - Springer
… and less of the 2-hexene isomers, favoring cis-2-hexene. It is very sensitive to O2 dissolved in water… proportion, favoring cis-2-hexene and increases with potassium halide salt additives. …
Number of citations: 18 link.springer.com
Y Rao, J Kang, D Antonelli - Journal of the American Chemical …, 2008 - ACS Publications
… its channels than nonlinear cis-2-hexene. Because of the large … to the more efficient conversion of cis-2-hexene to trans-2-… shift along the linear chain produces cis-2-hexene and trans-2-…
Number of citations: 41 pubs.acs.org
RR Schrock, JA Osborn - Journal of the American Chemical …, 1976 - ACS Publications
… fates of the primary products, cis-2-hexene and 1 -hexene, are … mum percent cis-2-hexene varies directly with the rate of … cases 2-hexyne can be selectively reduced to cis-2-hexene in …
Number of citations: 361 pubs.acs.org
N Kameda, R Sango - Nihon Kagaku Kaishi-Jrnl of Chemical Soc of …, 1996 - hero.epa.gov
… -2-hexene > cis-2-hexene > hexane under a hydrogen atmosphere. On the other hand, under a nitrogen atmosphere, the reaction products were found to be in the order, cis-2-hexene > …
Number of citations: 2 hero.epa.gov
F Schwab, N Weidler, M Lucas, P Claus - Chemical Communications, 2014 - pubs.rsc.org
… The optimized catalyst showed both a superior activity and selectivity to cis-2-hexene. … The largest improvement of the selectivity to cis-2-hexene was achieved by modification of the Pd …
Number of citations: 21 pubs.rsc.org
EV Avzianova, PA Ariya - International journal of chemical …, 2002 - Wiley Online Library
… cis-2-pentene, trans-2-hexene, and cis-2-hexene. 1,1-Dichloroethene, having very low rate constant, … for the reaction of ozone with trans- and cis-2-hexene. There is a lack of data on the …
Number of citations: 85 onlinelibrary.wiley.com

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